Conformational Enthalpy Difference Relative to Symmetric Dihaloethanes
The anti-gauche conformational enthalpy difference (ΔH) for 1-bromo-2-iodoethane in neat liquid is 4.81 ± 0.21 kJ/mol [1]. This value is significantly higher than the liquid-phase ΔH for 1,2-dibromoethane (3.05 ± 0.46 kJ/mol) [2] and substantially lower than the gas-phase energy difference for 1,2-diiodoethane (8.37 ± 2.09 kJ/mol) [3]. The intermediate ΔH of 1-bromo-2-iodoethane reflects its unique steric and electronic environment arising from asymmetric halogen substitution, which directly impacts ground-state conformational populations and, consequently, reaction stereoselectivity.
| Evidence Dimension | Anti-gauche conformational enthalpy difference (ΔH or ΔE) |
|---|---|
| Target Compound Data | ΔH = 4.81 ± 0.21 kJ/mol (neat liquid) |
| Comparator Or Baseline | 1,2-Dibromoethane: ΔH = 3.05 ± 0.46 kJ/mol (liquid) [2]; 1,2-Diiodoethane: ΔE = 8.37 ± 2.09 kJ/mol (gas phase) [3] |
| Quantified Difference | 1-Bromo-2-iodoethane vs. 1,2-dibromoethane: +1.76 kJ/mol; vs. 1,2-diiodoethane: -3.56 kJ/mol |
| Conditions | Neat liquid for 1-bromo-2-iodoethane and 1,2-dibromoethane; gas phase for 1,2-diiodoethane |
Why This Matters
Conformational enthalpy directly dictates the equilibrium distribution of reactive conformers, influencing stereochemical outcomes in reactions such as eliminations and cycloadditions—making 1-bromo-2-iodoethane a distinct choice over symmetric analogs for stereoselective applications.
- [1] Zheng, X., & Phillips, D. L. (1998). Vibrational spectra and assignments of 1-bromo-2-iodoethane. Vibrational Spectroscopy, 17(1), 73-81. https://doi.org/10.1016/S0924-2031(98)00018-6 View Source
- [2] Kolomiets, A. V., et al. (1998). Infrared band intensities of 1,2-dibromoethane in solutions: Electrostatic effect and influence of hydrogen bonding on the conformational equilibrium. Vibrational Spectroscopy, 17(1), 63-72. https://doi.org/10.1016/S0924-2031(96)00065-3 View Source
- [3] Samdal, S., et al. (1991). 1,2-Diiodoethane: gas-phase molecular structure and conformational composition as determined by electron diffraction. Journal of Molecular Structure, 244, 1-12. https://doi.org/10.1016/0022-2860(91)87055-M View Source
